![molecular formula C16H21N3O4 B1328819 [{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142211-92-4](/img/structure/B1328819.png)
[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
is a product used for proteomics research . Its molecular formula is C16H21N3O4
.
Molecular Structure Analysis
The molecular structure of[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
is characterized by a molecular formula of C16H21N3O4
. It belongs to the class of organic compounds known as pyrimidinecarboxylic acids and derivatives . Physical And Chemical Properties Analysis
The physical and chemical properties of[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
include a molecular weight of 219.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .
Scientific Research Applications
Identification and Synthesis of Impurities in Repaglinide
- A study identified unknown impurities in Repaglinide, a drug used for diabetes treatment. It found several impurities including 2-(3-ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) carbamoyl)phenyl)acetic acid (11) using LC-ESI/MS and confirmed their structures through spectral analysis, including 1 H NMR, 13 C NMR, MS, and IR (Kancherla et al., 2018).
Synthesis of Mannich Bases
- Research on the synthesis of Mannich bases, which are used in pharmaceuticals, described the creation of new compounds using a piperidine solution in dimethylformamide (Naik et al., 2013).
Synthesis of Piperidine Derivatives
- A synthesis process for a specific compound starting from oxoacetic acid monohydrate was developed. This process involved multiple steps, including the use of piperidine derivatives (Vaid et al., 2013).
Stability of Pharmaceutical Substances
- Studies investigated the stability of a new pharmaceutical substance, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, under stressful conditions, finding it stable to UV radiation and high temperatures but unstable to hydrolysis in alkaline environments (Gendugov et al., 2021).
Electrochemical Studies
- Aromatic carbamates derivatives with a chromen-2-one fragment were synthesized, showing the diverse applications of piperidine derivatives in creating new compounds for potential use in various fields, including electronics (Velikorodov et al., 2014).
Antiinflammatory Agents
- New 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids were synthesized and evaluated as antiinflammatory agents, highlighting the role of piperidine derivatives in the development of pharmaceuticals (Hirai & Sugimoto, 1977).
Future Directions
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives have been shown to inhibit microtubule synthesis by a unique mechanism . They also inhibit cell cycle progression and angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize .
Biochemical Pathways
Piperidine derivatives have been associated with various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can potentially affect multiple biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 31936, and its molecular formula is C16H21N3O4 . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Piperidine derivatives have been associated with inhibiting cell cycle progression and angiogenesis , which could potentially be the result of this compound’s action.
properties
IUPAC Name |
2-(N-[2-(3-carbamoylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c17-16(23)12-5-4-8-18(9-12)14(20)10-19(11-15(21)22)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H2,17,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELJMXFWOODALI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN(CC(=O)O)C2=CC=CC=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.